Bienvenue dans la boutique en ligne BenchChem!

3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one

enzyme inhibition receptor binding cellular assay

3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one (CAS 2320663-53-2) is a synthetic small molecule featuring a 1-methylpyrazin-2(1H)-one core linked via an amino bridge to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. No primary research papers, patents, or authoritative database entries containing biological or physicochemical characterization of this specific compound were identified in the accessible literature.

Molecular Formula C13H13N3O3
Molecular Weight 259.265
CAS No. 2320663-53-2
Cat. No. B2537595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one
CAS2320663-53-2
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESCN1C=CN=C(C1=O)NC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C13H13N3O3/c1-16-5-4-14-12(13(16)17)15-9-2-3-10-11(8-9)19-7-6-18-10/h2-5,8H,6-7H2,1H3,(H,14,15)
InChIKeyBFVWYLCJMBKVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one: Procurement Baseline and Structural Classification


3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one (CAS 2320663-53-2) is a synthetic small molecule featuring a 1-methylpyrazin-2(1H)-one core linked via an amino bridge to a 2,3-dihydrobenzo[b][1,4]dioxin moiety. No primary research papers, patents, or authoritative database entries containing biological or physicochemical characterization of this specific compound were identified in the accessible literature. Existing vendor listings describe it generically as a building block or ligand, but these sources lack quantitative comparative evidence against defined analogs, making scientific differentiation for procurement decisions currently unsupported by published data.

Why Generic Substitution Fails for 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one: The Absence of Defined Equivalence


In the absence of published head-to-head or cross-study comparisons for 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one, any claim of interchangeability with close analogs (e.g., other 2,3-dihydrobenzo[b][1,4]dioxin-amino-pyrazinones or pyrazin-2(1H)-one derivatives) is unfounded. Without quantitative activity, selectivity, or stability data, a scientific user cannot verify whether a substitute would preserve the same molecular recognition, reactivity, or assay performance. Procurement decisions must therefore rely on analytical identity confirmation (e.g., NMR, HPLC, MS) of the specific CAS-registered structure rather than assumed functional equivalence.

Quantitative Differentiation Evidence for 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one: A Critical Gap Analysis


Biological Activity Profiling: No Quantitative Data Available for Comparator-Based Differentiation

No published studies were identified that report IC50, Ki, EC50, or any other quantitative biological activity measurement for 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one. Consequently, no direct head-to-head or cross-study comparison against a defined analog can be made. The lack of data applies to all potential therapeutic or tool-compound contexts, including kinase inhibition, GPCR modulation, epigenetic targets, and antimicrobial screening.

enzyme inhibition receptor binding cellular assay

Physicochemical and Stability Characterization: Insufficient Data for Comparator Analysis

No experimentally determined solubility, logP, pKa, plasma stability, microsomal stability, or permeability data were found for this compound in peer-reviewed literature or authoritative databases. Without such measurements, comparisons to analogs with known properties (e.g., aqueous solubility > 50 µM, logD7.4 < 3) cannot be performed, preventing formulation or DMPK-driven selection.

solubility stability logP permeability

Selectivity and Off-Target Profiling: No Data to Support Superiority Claims

No selectivity panel data (e.g., kinase panel, CEREP panel, SafetyScreen44) or off-target profiling results were found for this compound. Therefore, any claim of selectivity over related targets or reduced off-target risk relative to analogs is unsupported. Class-level inference from the pyrazinone scaffold's known kinase inhibition potential cannot be extrapolated to this specific molecule without experimental confirmation.

selectivity off-target safety panel kinase profiling

Best-Fit Application Scenarios for 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one Based on Available Evidence


Chemical Library Expansion and Diversity-Oriented Synthesis

Given its unique combination of a 1-methylpyrazin-2(1H)-one core and a 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamino substituent, this compound may serve as a building block in diversity-oriented synthesis or fragment-based drug discovery libraries where structural novelty is valued and subsequent biological characterization is performed downstream.

Analytical Reference Standard for Method Development

The compound may be procured as an analytical reference standard for developing HPLC, LC-MS, or NMR methods, provided that the supplier furnishes a certificate of analysis confirming identity (e.g., 1H NMR, 13C NMR, HRMS) and purity (e.g., ≥95% by HPLC). This assumes the user's primary need is structural identity rather than pre-validated biological activity.

Synthetic Intermediate for Proprietary Derivatization

This compound could be employed as a synthetic intermediate for further functionalization (e.g., N-alkylation, cross-coupling at halogenated positions if synthesized) in medicinal chemistry campaigns, provided the user plans to generate and characterize novel derivatives in-house. The lack of literature precedence means the user must independently validate each reaction step.

Computational Chemistry and In Silico Screening

The compound's structure can be used for in silico docking, pharmacophore modeling, or QSAR model building as part of virtual screening campaigns, where experimental validation is deferred until after computational prioritization. This scenario is appropriate when procurement is for structural representation rather than immediate biological testing.

Quote Request

Request a Quote for 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.